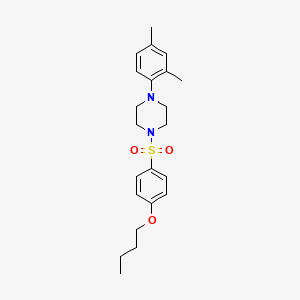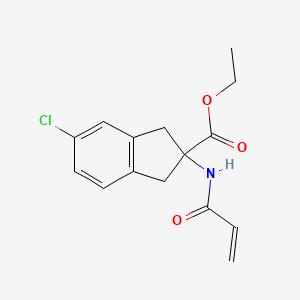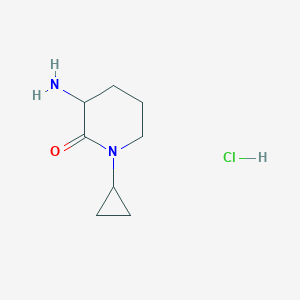
N-(4-ethoxybenzyl)-4-isopropyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethoxybenzyl)-4-isopropyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide, also known as EPTC, is a synthetic herbicide widely used in agriculture for controlling weeds. This compound belongs to the thiazole family and has a broad spectrum of activity against various types of weeds. EPTC has been extensively studied for its synthesis, mechanism of action, and potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Fluorescence and Anticancer Activity of Co(II) Complexes
Research on Co(II) complexes of thiazole derivatives has shown promising fluorescence properties and anticancer activity. These complexes exhibit significant in vitro cytotoxicity against human breast cancer cell lines, suggesting potential for therapeutic applications (Gomathi Vellaiswamy & S. Ramaswamy, 2017).
Antituberculosis Activity of Thiazole Derivatives
A study on thiazole-aminopiperidine hybrid analogues highlighted the design and synthesis of novel inhibitors targeting Mycobacterium tuberculosis. These compounds demonstrated significant antituberculosis activity, showcasing the utility of thiazole derivatives in addressing infectious diseases (V. U. Jeankumar et al., 2013).
Cytotoxicity of Pyrazole and Pyrimidine Derivatives
Another study focused on the synthesis and cytotoxic evaluation of new pyrazole and pyrimidine derivatives. These compounds were tested against Ehrlich Ascites Carcinoma (EAC) cells, with some showing promising cytotoxic effects. This research underscores the potential of such derivatives in cancer therapy (Ashraf S. Hassan et al., 2014).
Synthesis and Antimicrobial Activity
Research into thiazolidine derivatives revealed their antimicrobial and antifungal activities against various pathogens. These findings suggest that such compounds could serve as leads for developing new antimicrobial agents (Rakia Abd Alhameed et al., 2019).
Eigenschaften
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]-4-propan-2-yl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S/c1-4-25-16-9-7-15(8-10-16)13-21-19(24)18-17(14(2)3)22-20(26-18)23-11-5-6-12-23/h5-12,14H,4,13H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYIBVAKWKHQRFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNC(=O)C2=C(N=C(S2)N3C=CC=C3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-ethoxyphenyl)methyl]-4-(propan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(3,4-Difluoroanilino)-2-oxoethyl] 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B2688513.png)



![4-bromo-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2688523.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)ethanone](/img/structure/B2688525.png)
![2,6-difluoro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2688526.png)




![8-chloro-2-(2-((1-methyl-1H-tetrazol-5-yl)thio)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2688534.png)